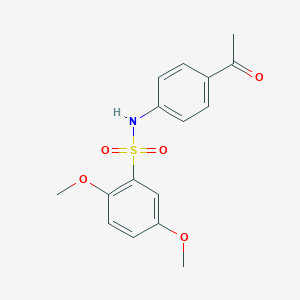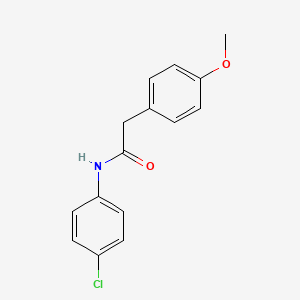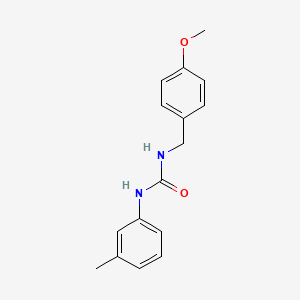
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds closely related to N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide, often involves multi-step processes that can include acylation, nitration, and sulfonation reactions. For instance, a one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide demonstrates the efficiency of certain synthetic approaches, offering excellent yields, short reaction times, and high purity for related compounds. The synthesis typically leverages the reactivity of amine groups with sulfonyl chlorides or similar sulfonating agents, followed by further functionalization to introduce specific substituents like acetyl and methoxy groups (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide, is characterized by various weak intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen interactions. These interactions contribute to the compound's stability and influence its crystalline architecture. Detailed structural analysis through techniques like X-ray crystallography has revealed that the positioning of substituents significantly affects the molecular conformation and, consequently, the overall supramolecular architecture of these compounds (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide and related compounds participate in various chemical reactions, highlighting the functional versatility of sulfonamides. The presence of acetyl and methoxy groups can influence the reactivity of the sulfonamide moiety, affecting its interaction with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the synthesis of derivative compounds with potentially different biological activities or physical properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The incorporation of acetyl and methoxy groups can affect these properties by altering intermolecular interactions within the crystal lattice. For instance, modifications in the substituents attached to the benzene rings can lead to changes in the compound's solubility in various solvents, which is crucial for its application in different fields.
Chemical Properties Analysis
The chemical properties of N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in its structure. The sulfonamide group, in particular, is known for its weakly basic nature, while the acetyl group can undergo nucleophilic acyl substitution reactions. The methoxy groups can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-4-6-13(7-5-12)17-23(19,20)16-10-14(21-2)8-9-15(16)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPLDXNHRNFCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{(3R*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5651048.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5651055.png)
![8-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651066.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5651071.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[3-(tetrahydrofuran-3-yl)propyl]piperidin-4-amine](/img/structure/B5651076.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5651092.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5651114.png)


![3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5651129.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)
